molecular formula C14H12O3S B1682900 Tiaprofenic acid CAS No. 33005-95-7

Tiaprofenic acid

Cat. No.: B1682900
CAS No.: 33005-95-7
M. Wt: 260.31 g/mol
InChI Key: GUHPRPJDBZHYCJ-UHFFFAOYSA-N
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Scientific Research Applications

Tiaprofenic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Tiaprofenic acid primarily targets Prostaglandin G/H synthase 1 and Prostaglandin G/H synthase 2 . These enzymes, also known as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), play a crucial role in the production of prostaglandins, which are chemicals produced by the body in response to injury or certain diseases .

Mode of Action

This compound belongs to a group of medicines called non-steroidal anti-inflammatory drugs (NSAIDs). It works by inhibiting the COX-1 and COX-2 enzymes , thereby blocking the production of prostaglandins . This action reduces the swelling, pain, and inflammation that would otherwise be caused by these chemicals .

Biochemical Pathways

By inhibiting the COX enzymes, this compound disrupts the prostaglandin biosynthesis pathway . This results in a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. Therefore, the inhibition of this pathway leads to the alleviation of these symptoms .

Pharmacokinetics

This compound is rapidly and almost completely absorbed when given orally, with a bioavailability of 90% . The area under the plasma concentration-time curve (AUC) of this compound is proportional to the oral dose administered . It binds extensively to plasma albumin and is eliminated following extensive biotransformation to glucuronide-conjugated metabolites . Approximately 60% is eliminated as conjugates excreted in urine, and little drug is eliminated unchanged .

Result of Action

The inhibition of prostaglandin production by this compound leads to a reduction in inflammation, pain, and fever. This makes it effective in managing conditions like rheumatoid arthritis and osteoarthritis . It’s also been suggested that this compound may have a stereoselective distribution into synovium and cartilage .

Action Environment

The synovium, the soft tissue that lines the spaces of diarthrodial joints, is the proposed site of action of NSAIDs like this compound when used for musculoskeletal disorders . Substantial concentrations of this compound are attained in synovial fluid . Renal function may influence the rate of excretion of this compound and its conjugates . Therefore, renal disease can impact the action, efficacy, and stability of this compound .

Safety and Hazards

Tiaprofenic acid is harmful if swallowed . It causes damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tiaprofenic acid typically begins with thiophene as the starting material. The process involves several steps:

Industrial Production Methods: A novel industrial synthesis method involves five steps, starting from thiophene. The acylation with benzoyl chloride is catalyzed by zinc oxide under solvent-free conditions at room temperature, resulting in a higher total yield (78.4%) compared to other methods .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: Various substitution reactions can occur, especially on the thiophene ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

    Ibuprofen: Another arylpropionic acid NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: A widely used NSAID that also inhibits COX enzymes.

    Ketoprofen: Similar in structure and function, used to treat pain and inflammation.

Uniqueness of Tiaprofenic Acid: this compound is unique in its chemical structure, which includes a thiophene ring. This structural feature contributes to its specific pharmacological properties and distinguishes it from other NSAIDs like ibuprofen and naproxen .

Properties

IUPAC Name

2-(5-benzoylthiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHPRPJDBZHYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023665
Record name Tiaprofenic acid
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Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tiaprofenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015538
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.24e-02 g/L
Record name Tiaprofenic acid
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Tiaprofenic acid belongs to a group of medicines called non-steroidal anti-inflammatory drugs (NSAIDs). It works by blocking the production of a chemical (prostaglandin) which the body produces in response to injury or certain diseases. This prostaglandin would otherwise go on to cause swelling, pain and inflammation.
Record name Tiaprofenic acid
Source DrugBank
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CAS No.

33005-95-7
Record name Tiaprofenic acid
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Record name Tiaprofenic acid [INN:BAN:DCF:JAN]
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Record name Tiaprofenic acid
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Record name Tiaprofenic acid
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Record name TIAPROFENIC ACID
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Record name Tiaprofenic acid
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Melting Point

96 °C
Record name Tiaprofenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01600
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tiaprofenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015538
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Methyl α-methylthio-α-(5-benzoyl-2-thienyl)propionate (320 mg) was dissolved in 1 ml of anhydrous methanol, and 1.0 ml (2.34 M) of a methanol solution of sodium salt of methyl mercaptan was added. The mixture was heated under reflux for 1 hour. In order to hydrolyze the ester, 1 ml of water was added and the mixture was heated under reflux for an additional 2 hours. After cooling, 20 ml of water was added, and the mixture was washed twice with 15 ml of methylene chloride. The aqueous layer was acidified to a pH of 1 with conc. hydrochloric acid, and extracted three times with 15 ml of methylene chloride. The organic layer was washed with 10 ml of water, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to afford 176 mg of α-(5-benzoyl-2-thienyl)propionic acid in a yield of 68%.
Name
Methyl α-methylthio-α-(5-benzoyl-2-thienyl)propionate
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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